molecular formula C7H6ClN3 B11914314 6-(Aminomethyl)-4-chloropicolinonitrile

6-(Aminomethyl)-4-chloropicolinonitrile

Cat. No.: B11914314
M. Wt: 167.59 g/mol
InChI Key: IGFVSWFKUBESLH-UHFFFAOYSA-N
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Description

Contextualization within Picolinonitrile and Pyridine (B92270) Chemistry

Pyridine chemistry is a vast and critical field within organic chemistry. The pyridine ring is a common feature in a multitude of top-selling pharmaceuticals, highlighting its importance. beilstein-journals.org Picolinonitriles are a subclass of pyridines characterized by a nitrile (-C≡N) group at the 2-position of the pyridine ring. This functional group is particularly useful in synthesis, as it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition and condensation reactions to form other heterocyclic rings. nih.gov

The subject compound, 6-(Aminomethyl)-4-chloropicolinonitrile, is a polysubstituted pyridine. Its chemistry is dictated by the interplay of its three functional groups:

The chloro group at the 4-position is a key reactive site. In pyridine systems, halogen atoms can often be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of other functional groups. beilstein-journals.org

The aminomethyl group (-CH₂NH₂) at the 6-position provides a primary amine. This group is a versatile nucleophile, readily forming amides, sulfonamides, and imines, or participating in cyclization reactions to create fused heterocyclic systems. The aminomethyl moiety is a common feature in pharmacologically active compounds. researchgate.net

The nitrile group at the 2-position, defining it as a picolinonitrile, offers another avenue for chemical modification, as mentioned above.

The combination of these three groups on a single pyridine scaffold makes this compound a highly functionalized and versatile intermediate.

Significance as a Building Block in Complex Chemical Syntheses

The primary significance of this compound in academic and industrial research lies in its role as a molecular scaffold or building block. Chemical intermediates are compounds that are not the final product but are crucial steps in a synthetic pathway. jacobacci.comgoogle.com The strategic placement of reactive groups in this compound allows for sequential and regioselective reactions, enabling the construction of complex target molecules.

For instance, a synthetic strategy could involve:

Nucleophilic substitution of the C4-chloro group.

Acylation or alkylation of the C6-aminomethyl group.

Transformation of the C2-nitrile group into another functional group or ring system.

This step-wise reactivity allows chemists to build molecular diversity from a common starting material. Substituted pyridines are key intermediates in the preparation of numerous pharmaceutical compounds. researchgate.net The utility of similar amino- and chloro-substituted pyridines and nitriles in creating fused heterocyclic systems, such as thienopyrimidines and pyrazolopyrimidines, has been demonstrated in the literature. researchgate.netresearchgate.net These complex heterocyclic structures often form the core of modern therapeutic agents.

Emerging Research Areas and Scientific Applications of the Compound

While specific research focused solely on the final applications of this compound is nascent, the broader classes of molecules it belongs to are at the forefront of several research areas, particularly in medicinal chemistry. The structural motifs present in this compound are found in molecules investigated for a range of biological activities.

Anticancer Agents: Substituted nicotinonitriles (isomers of picolinonitriles) and fused pyridine systems have been synthesized and evaluated for their potential as antitumor agents. nih.gov The pyridine core is a privileged structure in the design of kinase inhibitors, an important class of cancer therapeutics.

Antimicrobial Agents: Pyridine derivatives continue to be a rich source for the discovery of new antibacterial and antifungal compounds. mdpi.commdpi.com The ability to generate a library of diverse compounds from a versatile building block like this compound is crucial for screening and identifying new antimicrobial leads. nih.gov

Neurological and Inflammatory Disorders: The aminomethyl pyridine scaffold is present in molecules designed to treat a variety of conditions. Research on related structures has shown potential for anti-inflammatory, analgesic, and anticonvulsant activities. researchgate.net

Therefore, the emerging application of this compound is as a key intermediate in discovery chemistry programs aimed at synthesizing novel, biologically active heterocyclic compounds for these therapeutic areas. Its value lies in providing a reliable and flexible starting point for the exploration of new chemical space in the ongoing search for next-generation medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-(aminomethyl)-4-chloropyridine-2-carbonitrile

InChI

InChI=1S/C7H6ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2

InChI Key

IGFVSWFKUBESLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)C#N)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Aminomethyl 4 Chloropicolinonitrile

Established Synthetic Pathways for the Introduction of the Aminomethyl Group

The introduction of the aminomethyl functionality at the 6-position of the 4-chloropicolinonitrile core is a pivotal step in its synthesis. The following sections delineate the primary strategies employed for this transformation.

Nucleophilic Displacement Approaches for 6-(Aminomethyl)picolinonitrile

A common and effective strategy for the synthesis of 6-(aminomethyl)-4-chloropicolinonitrile involves a two-step nucleophilic displacement sequence. This method first requires the activation of the methyl group at the 6-position of a picolinonitrile precursor through halogenation, followed by the substitution of the resulting halide with an amine source.

The initial step in this pathway is the selective halogenation of the methyl group of a suitable 4-chloropicoline derivative. This transformation is typically achieved through radical halogenation. For instance, the bromination of a substituted picoline can be effectively carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) in a non-polar solvent like carbon tetrachloride. This reaction proceeds via a free radical mechanism where the benzylic hydrogens of the methyl group are preferentially abstracted due to the resonance stabilization of the resulting benzylic radical.

Alternatively, selective chlorination of the benzylic C-H bond can be accomplished using reagents like N-chlorosuccinimide (NCS) or more advanced catalytic systems. A notable example is the use of a Cu(I)Cl/bis(oxazoline) catalyst with N-fluorobenzenesulfonimide (NFSI) as the oxidant and a chloride source like KCl. This method offers high selectivity for the benzylic position.

Table 1: Representative Conditions for Halogenation of Picoline Derivatives

Halogenating AgentInitiator/CatalystSolventTypical Conditions
N-Bromosuccinimide (NBS)Benzoyl Peroxide or AIBNCarbon Tetrachloride (CCl₄)Reflux
N-Chlorosuccinimide (NCS)Light or Radical InitiatorDichloromethane (B109758) (CH₂Cl₂)Room Temperature to Reflux
Cu(I)Cl/bis(oxazoline)/NFSI-Acetonitrile (B52724) (CH₃CN)Mild Temperature

Once the 6-(halomethyl)-4-chloropicolinonitrile intermediate is prepared, the subsequent step involves a nucleophilic substitution reaction with an appropriate amine source. Ammonia (B1221849) is commonly used to introduce the primary aminomethyl group. The reaction is typically carried out in a suitable solvent, and the conditions are optimized to maximize the yield and minimize the formation of byproducts, such as the secondary and tertiary amines.

The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed. The reaction temperature is another critical parameter that is carefully controlled to ensure complete reaction without promoting side reactions. The use of a large excess of ammonia can also favor the formation of the primary amine.

Table 2: Conditions for Amination of 6-(Halomethyl)-4-chloropicolinonitrile

Amine SourceSolventTemperatureKey Considerations
Ammonia (gas or solution)Methanol (B129727), Ethanol (B145695), or DMF0°C to Room TemperatureUse of excess ammonia to favor primary amine formation.
Ammonium (B1175870) Hydroxide (B78521)Water or alcohol/water mixtureRoom Temperature to 50°CControl of pH to ensure the presence of free ammonia.

Reductive Amination Pathways Utilizing Aldehyde Intermediates

An alternative and widely utilized strategy for the synthesis of this compound is through a reductive amination pathway. This method involves the initial preparation of a 6-formylpicolinonitrile (B1333604) intermediate, which is then converted to the desired amine.

The synthesis of the key intermediate, 6-formyl-4-chloropicolinonitrile, can be achieved through the oxidation of the corresponding 6-methyl-4-chloropicolinonitrile. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂). The reaction is typically performed in a suitable solvent such as dioxane or a mixture of acetic anhydride (B1165640) and acetic acid at elevated temperatures. The choice of reaction conditions is crucial to prevent over-oxidation to the carboxylic acid.

Another approach involves the hydrolysis of a dihalomethyl group, which can be prepared from the corresponding methyl group via radical halogenation. For instance, dichlorination of 6-methyl-4-chloropicolinonitrile followed by hydrolysis under acidic conditions can yield the desired aldehyde.

Table 3: Methods for the Preparation of 6-Formylpicolinonitrile Derivatives

Starting MaterialReagent(s)SolventTypical Conditions
6-Methyl-4-chloropicolinonitrileSelenium Dioxide (SeO₂)Dioxane or Acetic Anhydride/Acetic AcidReflux
6-(Dichloromethyl)-4-chloropicolinonitrileWater, Acid CatalystAqueous AcidHeating

The final step in this pathway is the reductive amination of the 6-formyl-4-chloropicolinonitrile with ammonia. This transformation is typically carried out in a one-pot fashion where the aldehyde, ammonia, and a reducing agent are combined. The intermediate imine is formed in situ and is subsequently reduced to the primary amine.

A variety of reducing agents can be employed for this step. Catalytic hydrogenation is a common method, utilizing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is performed in a solvent like methanol or ethanol saturated with ammonia. The pressure of hydrogen and the reaction temperature are optimized to ensure complete reduction of the imine without affecting the chloro and nitrile functional groups. google.com Raney®-nickel is a particularly effective catalyst for the hydrogenation of nitriles to amines. mdpi.com

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used. Sodium cyanoborohydride is often preferred as it is a milder reducing agent and is more selective for the reduction of the imine in the presence of the aldehyde.

Table 4: Conditions for Reductive Amination of 6-Formylpicolinonitrile

Reducing AgentCatalyst (if applicable)Amine SourceSolvent
Hydrogen Gas (H₂)Raney Nickel, Pd/C, PtO₂AmmoniaMethanol or Ethanol
Sodium Borohydride (NaBH₄)-Ammonium Acetate (B1210297) or AmmoniaMethanol or Ethanol
Sodium Cyanoborohydride (NaBH₃CN)-Ammonium Acetate or AmmoniaMethanol or Ethanol

Advanced Catalytic Approaches in Picolinonitrile Synthesis

The development of novel catalytic systems has revolutionized the synthesis of complex aromatic and heteroaromatic molecules. For picolinonitrile structures, these methods allow for precise control over bond formation and functional group introduction, often under mild conditions with high efficiency.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.netnobelprize.org These reactions are indispensable for functionalizing halogenated pyridines, such as the 4-chloro-picolinonitrile core. The general mechanism for many palladium-catalyzed cross-couplings involves an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with a reductive elimination step that forms the desired product and regenerates the Pd(0) catalyst. nobelprize.orgyoutube.comyoutube.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate. researchgate.netlibretexts.org While direct Suzuki-Miyaura coupling on this compound is not extensively documented, the reactivity of the 4-chloropyridine (B1293800) moiety is well-established. researchgate.netorganic-chemistry.org This position can be functionalized by coupling with various aryl or alkyl boronic acids or their esters.

Challenges in the Suzuki-Miyaura coupling of pyridine-containing substrates include potential catalyst inhibition by the basic nitrogen atom. organic-chemistry.org However, the development of specialized ligands and reaction conditions has largely overcome this issue. For instance, highly active catalysts composed of palladium and bulky, electron-rich phosphine (B1218219) ligands have shown exceptional reactivity for coupling aminoheteroaryl halides. organic-chemistry.org The reaction of 2-chloropyridines with arylboronic acids demonstrates the feasibility of this transformation, suggesting a viable route for modifying the 4-position of the target compound. researchgate.net

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Substituted Chloropyridines This table presents generalized conditions from studies on related substrates, demonstrating the potential application to 4-chloropicolinonitriles.

EntryAryl Halide SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)
13-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O99
25-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O82
32-ChloropyridinePhenylboronic acidPd/NHC ComplexNa₂CO₃H₂O/TBAB95
42-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Phosphite LigandKFDioxane74-82

Data sourced from analogous reactions reported in the literature. organic-chemistry.orgresearchgate.netnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for synthesizing aromatic amines, which are prevalent in pharmaceuticals. wikipedia.org The application of this methodology to chloropyridines is well-documented and provides a direct pathway to introduce amino substituents. nih.govresearchgate.net

For a molecule like this compound, the chlorine atom at the C4 position could be substituted with a wide range of primary or secondary amines using a suitable palladium catalyst and a phosphine ligand. The choice of ligand is critical and has evolved over several "generations," with modern bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or bidentate phosphine ligands (e.g., BINAP) enabling the coupling of a broad scope of substrates under mild conditions. wikipedia.orgresearchgate.net The reaction typically requires a strong base, such as sodium tert-butoxide, to facilitate catalyst turnover. researchgate.net

Table 2: Representative Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Halides This table illustrates common catalytic systems used for the amination of aryl halides, applicable to the 4-chloropicolinonitrile scaffold.

Catalyst SystemLigand TypeTypical SubstratesBase
Pd(OAc)₂ / P(o-tolyl)₃First GenerationAryl bromides, secondary aminesNaOt-Bu
Pd₂(dba)₃ / BINAPBidentate PhosphineAryl bromides/iodides, primary aminesNaOt-Bu
Pd(OAc)₂ / XPhos or SPhosBulky MonophosphineAryl chlorides/bromides, wide range of aminesNaOt-Bu, K₃PO₄
PEPPSI-type PrecatalystsN-Heterocyclic Carbene (NHC)Aryl chlorides/bromidesK₂CO₃, Cs₂CO₃

Information compiled from general literature on Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations are relevant. The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, could be used to install an alkyne at the C4 position. researchgate.netnih.gov This alkyne could then be further elaborated. Similarly, the Heck reaction, coupling the halide with an alkene, provides a route to vinyl-substituted picolinonitriles. mdpi.com These methods expand the synthetic toolbox for creating diverse analogues from a common 4-chloropicolinonitrile intermediate.

Gold(I)-Catalyzed Cyclization in Heterocyclic Synthesis

Gold(I) catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack, enabling a range of cyclization and rearrangement reactions to form heterocyclic structures. rsc.orgresearchgate.net While direct synthesis of this compound via this method is not standard, gold-catalyzed reactions are highly effective for the de novo synthesis of substituted pyridine (B92270) rings. acs.orgacs.org

One prominent strategy involves the gold(I)-catalyzed reaction of aza-enynes, which undergo cyclization/electrocyclization sequences to build the pyridine core. acs.org For example, a one-pot synthesis of pentasubstituted pyridines can be achieved through a gold(I)-catalyzed aza-enyne metathesis followed by a 6π-electrocyclization and subsequent aromatization. acs.orgacs.org Such strategies could theoretically be adapted to construct a pre-functionalized pyridine ring that could later be converted into the target molecule. These methods offer access to substitution patterns that are difficult to achieve through traditional functionalization of a pre-existing pyridine ring. researchgate.net

Multi-Component Reactions for the Assembly of Picolinonitrile-Based Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgfrontiersin.org MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov

For pyridine synthesis, the Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, which could be followed by oxidation to yield the aromatic pyridine core. organic-chemistry.org More modern MCRs offer diverse routes to substituted pyridines and could be envisioned for assembling a scaffold that is a precursor to this compound. These reactions often proceed through a cascade of elementary steps, and the final product structure is determined by the specific combination of starting materials and reaction conditions. organic-chemistry.org While specific MCRs yielding the target compound directly are not common, their power lies in the ability to construct the core heterocyclic structure with multiple desired functional groups in a single step, which can then be elaborated in subsequent transformations. rsc.orgtechniques-ingenieur.fr

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is crucial in modern synthetic organic chemistry to minimize environmental impact and enhance process safety and efficiency. In the context of a plausible synthesis for this compound, these principles can guide the selection of reagents, solvents, and reaction conditions.

A feasible, though not necessarily "green," synthetic approach could commence from a suitable starting material like 4-hydroxypicolinic acid. This could undergo chlorination, followed by amidation, dehydration to the nitrile, and finally, reduction of a nitrile at another position (which would be introduced) to the aminomethyl group. A more direct, hypothetical route could start from 4-chloro-6-methylpicolinonitrile, followed by radical bromination of the methyl group and subsequent amination.

For the purpose of this analysis, we will consider a hypothetical two-step synthesis starting from the theoretical precursor, 4-chloro-6-cyanopicolinaldehyde. This route involves:

Reductive amination of the aldehyde to form the aminomethyl group.

This hypothetical approach allows for a focused discussion on key green chemistry metrics.

Solvent Selection and Reaction Efficiency Considerations

In the context of the hypothetical reductive amination of 4-chloro-6-cyanopicolinaldehyde, various solvents could be employed. Traditional synthesis might utilize chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (B95107) (THF). However, from a green chemistry standpoint, these are not ideal choices due to their environmental and health concerns.

More sustainable alternatives would include water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Water is the most environmentally benign solvent, although the solubility of organic substrates can be a limitation. jocpr.com Ethanol is a bio-based solvent with a good safety profile. 2-MeTHF is a greener alternative to THF, derived from renewable resources and exhibiting lower toxicity.

Table 1: Comparison of Solvents for a Hypothetical Reductive Amination

SolventGreenness ClassificationKey Considerations
Dichloromethane (DCM)UndesirableVolatile, suspected carcinogen, environmentally persistent.
Tetrahydrofuran (THF)ProblematicForms explosive peroxides, moderate toxicity.
EthanolRecommendedBio-based, low toxicity, biodegradable.
WaterRecommendedNon-toxic, non-flammable, environmentally safe.
2-Methyltetrahydrofuran (2-MeTHF)RecommendedBio-derived alternative to THF, lower peroxide formation.

Atom Economy and Sustainable Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

For our hypothetical synthesis of this compound from 4-chloro-6-cyanopicolinaldehyde via reductive amination, the atom economy can be calculated. In an ideal reductive amination using ammonia and hydrogen gas with a catalyst, the only byproduct would be water.

Hypothetical Reaction: C₇H₃ClN₂O (4-chloro-6-cyanopicolinaldehyde) + NH₃ + H₂ → C₇H₇ClN₄ (this compound) + H₂O

To achieve a more sustainable synthetic route, several strategies can be considered:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of the intermediate imine is preferable to stoichiometric reducing agents like sodium borohydride. thieme-connect.dechemguide.co.uk Catalytic methods, often employing metals like palladium, platinum, or nickel, use a small amount of catalyst that can potentially be recycled, and the only reagent consumed is hydrogen gas, leading to a higher atom economy. thieme-connect.dechemguide.co.uk

One-Pot Reactions: Combining multiple reaction steps into a single pot can reduce the need for intermediate work-ups and purifications, saving on solvents and energy, and reducing waste. researchgate.netnih.gov A one-pot reductive amination, where the formation of the imine and its subsequent reduction occur in the same reaction vessel, would be a greener approach. researchgate.net

Alternative Reagents: Exploring the use of greener reducing agents, such as formic acid or its salts as a hydrogen source in transfer hydrogenation, can also contribute to a more sustainable process. jocpr.com

Table 2: Hypothetical Atom Economy Calculation for the Reductive Amination Step

ReactantFormulaMolar Mass ( g/mol )
4-chloro-6-cyanopicolinaldehydeC₇H₃ClN₂O182.57
AmmoniaNH₃17.03
HydrogenH₂2.02
Total Mass of Reactants 201.62
Product Formula Molar Mass ( g/mol )
This compoundC₇H₇ClN₄182.61
Atom Economy (182.61 / 201.62) * 100% = 90.6%

This calculation demonstrates a high theoretical atom economy for this step, characteristic of addition-type reactions promoted by green chemistry principles.

Chemical Reactivity and Mechanistic Investigations of 6 Aminomethyl 4 Chloropicolinonitrile

Reactivity of the Picolinonitrile Heterocyclic Core

The pyridine (B92270) ring in 6-(aminomethyl)-4-chloropicolinonitrile is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity of these reactions being heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution at the Pyridine Ring

The presence of the electron-withdrawing nitrile group and the nitrogen atom within the aromatic ring makes the picolinonitrile core electron-deficient and thus, susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comgalchimia.com The chlorine atom at the C4 position serves as a good leaving group, facilitating the attack of various nucleophiles.

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.org In the case of this compound, the nitrile group at the C2 position and the ring nitrogen effectively stabilize the negative charge developed during the nucleophilic attack at C4.

Studies on similar 2,4-dichloropyridine (B17371) systems have shown that nucleophilic substitution occurs preferentially at the 4-position. mdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position, as the negative charge can be delocalized onto the pyridine nitrogen.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagentProductReference
AminesR-NH₂6-(Aminomethyl)-4-(amino)picolinonitrile mdpi.com
Hydroxide (B78521)NaOH6-(Aminomethyl)-4-hydroxypicolinonitrile libretexts.org
AlkoxidesNaOR6-(Aminomethyl)-4-alkoxypicolinonitrile masterorganicchemistry.com

Electrophilic Substitution and Functionalization Reactions

While the pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophiles than benzene, electrophilic substitution reactions can still occur, particularly when activated by electron-donating groups. youtube.comyoutube.com The aminomethyl group at the C6 position is an activating group and directs electrophiles to the ortho and para positions. However, the strong deactivating effect of the nitrile group and the ring nitrogen can make these reactions challenging. byjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.com For pyridine derivatives, direct nitration can be difficult and may require harsh conditions. galchimia.com Similarly, halogenation and sulfonation require specific reagents and catalysts to proceed effectively. libretexts.org The regioselectivity of these reactions on this compound would be complex, influenced by the directing effects of all three substituents.

Transformations of the Aminomethyl Moiety

The aminomethyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group can be oxidized to various functional groups. The oxidation of benzylic C-H bonds to carbonyls is a fundamental transformation in organic synthesis. mdpi.com In the context of this compound, the aminomethyl group is analogous to a benzylic amine.

The oxidation of similar 2-(aminomethyl)pyridine derivatives has been shown to yield the corresponding amides or carboxylic acids depending on the reaction conditions and the oxidizing agent used. researchgate.net For instance, copper(II) acetate (B1210297) has been used to facilitate the oxidation of the methylene (B1212753) group in 2-(aminomethyl) substituted pyridines to a carbonyl group. researchgate.net Electrochemical methods, such as anodic oxidation, also provide a powerful tool for the stereoselective synthesis of N-heterocycles through the oxidation of cyclic amines. nih.gov

Reduction Reactions Affecting the Aminomethyl Group

The reduction of pyridine derivatives can lead to the corresponding piperidines. clockss.org However, the presence of other reducible functional groups, such as the nitrile group, can lead to a mixture of products. The selective reduction of the pyridine ring in the presence of a nitrile can be challenging.

Catalytic hydrogenation is a common method for the reduction of pyridine rings, often employing catalysts like platinum oxide or Raney nickel. clockss.org The conditions for these reactions, such as pressure and temperature, can be optimized to favor the reduction of the ring over the nitrile.

Substitution Reactions Involving the Primary Amine Functionality

The primary amine of the aminomethyl group is nucleophilic and can readily participate in substitution reactions. byjus.com These reactions allow for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this compound.

One of the most common reactions is alkylation, where the amine reacts with an alkyl halide. openstax.orglibretexts.org This reaction can proceed sequentially to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk Controlling the degree of alkylation can be achieved by carefully controlling the stoichiometry of the reactants.

Acylation of the primary amine with acid chlorides or anhydrides is another important transformation, leading to the formation of amides. libretexts.org This reaction is generally high-yielding and provides a stable derivative of the parent amine.

Table 2: Common Substitution Reactions of the Aminomethyl Group

Reaction TypeReagentProductReference
AlkylationR-X (Alkyl Halide)6-((Alkylamino)methyl)-4-chloropicolinonitrile openstax.org
AcylationR-COCl (Acid Chloride)N-((4-Chloro-6-cyanopyridin-2-yl)methyl)acetamide libretexts.org
SulfonylationR-SO₂Cl (Sulfonyl Chloride)N-((4-Chloro-6-cyanopyridin-2-yl)methyl)sulfonamide libretexts.org
Mannich ReactionFormaldehyde, Secondary AmineSubstituted aminomethyl derivatives researchgate.net

Reactivity of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. The electronic nature of the pyridine ring, influenced by the chloro and aminomethyl substituents, is expected to play a significant role in the reactivity of the nitrile moiety in this compound.

Hydrolysis and Derivatives of the Nitrile Group

The hydrolysis of nitriles is a common reaction that can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate, respectively, with an intermediate amide. The reaction is initiated by the protonation of the nitrogen atom under acidic conditions, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. rsc.org Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. rsc.org

Table 1: Predicted Relative Rates of Hydrolysis for Substituted Picolinonitriles

CompoundSubstituent EffectsPredicted Relative Rate of Hydrolysis
4-ChloropicolinonitrileElectron-withdrawing (-Cl)Faster
6-(Aminomethyl)picolinonitrileElectron-donating (-CH₂NH₂)Slower
This compoundCompeting -Cl and -CH₂NH₂Intermediate

Note: This table presents predicted trends based on general electronic effects and is not based on experimental data for the listed compounds.

Cycloaddition Reactions Involving the Nitrile

Nitriles can participate as a 2π component in cycloaddition reactions, a class of pericyclic reactions that involve the formation of a cyclic product. nih.govyoutube.com One of the most common types of cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. nih.gov

The feasibility of such cycloaddition reactions is governed by frontier molecular orbital (FMO) theory. The reaction occurs between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. The electron-withdrawing chloro group on the picolinonitrile ring would lower the energy of the LUMO of the nitrile, making it a better dienophile in normal-electron-demand cycloadditions. The electron-donating aminomethyl group would raise the energy of the HOMO.

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactantPotential Product
[3+2] CycloadditionSodium AzideSubstituted Tetrazole
[3+2] CycloadditionNitrile OxideSubstituted Oxadiazole
[4+2] Diels-AlderElectron-rich DieneSubstituted Pyridine

Note: This table illustrates potential cycloaddition reactions based on the known reactivity of nitriles. The specific outcomes for this compound would require experimental validation.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanism of a chemical reaction involves the study of its kinetics and the detection and characterization of any transient intermediates.

Kinetic Studies of Key Transformations

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. For the hydrolysis of this compound, a kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., different pH, temperatures). The data obtained could be used to determine the rate law and the activation parameters of the reaction, providing insights into the transition state of the rate-determining step.

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates can provide invaluable information about the reaction pathway. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be employed to identify and study these transient species. For instance, in the hydrolysis of a nitrile, the intermediate amide could potentially be detected and characterized. In cycloaddition reactions, the initial adduct might be observable before any subsequent rearrangements. Advanced techniques like stopped-flow spectroscopy or flash photolysis coupled with spectroscopic detection can be used to study very fast reactions and short-lived intermediates. nih.gov

Table 3: Spectroscopic Methods for Intermediate Characterization

Spectroscopic TechniqueInformation ProvidedPotential Application
NMR SpectroscopyStructural information, connectivity of atomsCharacterization of stable or semi-stable intermediates
IR SpectroscopyPresence of specific functional groupsDetection of the intermediate amide in nitrile hydrolysis
Mass SpectrometryMolecular weight and fragmentation patternIdentification of transient species in the gas phase
UV-Vis SpectroscopyElectronic transitionsMonitoring the formation and decay of colored intermediates

Note: This table outlines general applications of spectroscopic techniques in mechanistic studies.

Derivatization and Structural Modification Strategies for 6 Aminomethyl 4 Chloropicolinonitrile Analogues

Rational Design Principles for Novel Picolinonitrile Derivatives

The design of new picolinonitrile derivatives is a multifaceted process that integrates computational and empirical methodologies to predict and refine molecular properties. rsc.orgacs.orggoogle.com A key strategy is the application of bioisosterism, where functional groups are replaced with others that have similar steric and electronic properties to improve biological activity or physicochemical characteristics. google.comacs.orgresearchgate.net For instance, the chlorine atom at the C4 position can be substituted with other halogens or small electron-withdrawing groups to modulate the electronic character of the pyridine (B92270) ring. Similarly, the aminomethyl group at C6 offers a prime site for modification to explore interactions with specific biological targets.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are instrumental in this process. google.com SBDD relies on the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. google.comnih.gov In contrast, LBDD is employed when the target structure is unknown, and it uses the structures of known active molecules to develop a pharmacophore model that guides the design of new compounds. google.com These computational approaches, combined with synthetic feasibility, form the foundation for the rational design of novel 6-(aminomethyl)-4-chloropicolinonitrile analogues.

A critical aspect of the rational design of picolinonitrile derivatives involves modulating their pharmacokinetic properties. This includes optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics. Modifications to the core structure, such as the introduction of polar or ionizable groups, can influence solubility and permeability. google.com Furthermore, strategic placement of blocking groups can prevent metabolic degradation at susceptible sites, thereby prolonging the compound's half-life. researchgate.net

The following table summarizes key rational design principles and their potential applications to the this compound scaffold.

Design PrincipleTarget Site on ScaffoldPotential ModificationDesired Outcome
Bioisosteric Replacement C4-Chloro group-F, -Br, -CF3, -CNModulate electronic properties, improve metabolic stability. researchgate.net
C6-Aminomethyl group-CH2OH, -CH2NHC(=O)RAlter hydrogen bonding capacity, introduce new interaction points.
Structure-Based Design Aminomethyl groupN-acylation, N-alkylationEnhance binding affinity to a specific target pocket. nih.gov
Picolinonitrile NitrogenCoordination with metal ionsIntroduce novel geometries and electronic properties.
Ligand-Based Design Entire ScaffoldScaffold hoppingDiscover new core structures with similar pharmacological profiles.
ADME-Guided Modification C4-Chloro groupReplacement with polar groupsImprove aqueous solubility.
Aminomethyl groupIntroduction of bulky groupsSteric shielding to prevent metabolic N-dealkylation.

Synthesis of Substituted Aminomethyl-chloropicolinonitrile Analogues

The synthesis of substituted analogues of this compound primarily focuses on the functionalization of the aminomethyl group and the substitution of the chloro substituent.

The primary amine of the aminomethyl group is a versatile handle for a variety of transformations. N-acylation is a common strategy to introduce a wide range of substituents. nih.govarkat-usa.orgnih.gov This can be achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. arkat-usa.org For example, acylation with amino-piperidinyl or -pyrrolidinyl acetic acids has been reported for similar aminomethylpyridine structures. nih.gov

N-alkylation provides another avenue for diversification, introducing different alkyl or arylalkyl groups to the nitrogen atom. rsc.orggoogle.comresearchgate.net This can be accomplished through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Catalytic methods, including the use of ruthenium(II)-NHC complexes, have been shown to be effective for the N-alkylation of aminopyridines with alcohols. researchgate.net

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a variety of nucleophiles. mdpi.comresearchgate.netnih.govstackexchange.com The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitates this reaction. stackexchange.com Common nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding 4-amino, 4-alkoxy, and 4-thioether derivatives. The reaction conditions, such as solvent, temperature, and the presence of a base or catalyst, can significantly influence the outcome of these substitutions. researchgate.netnih.gov

The following table presents examples of synthetic transformations that can be applied to the this compound scaffold.

Reaction TypeReagents and ConditionsProduct Type
N-Acylation RCOCl, base (e.g., Et3N), CH2Cl26-(N-acyl-aminomethyl)-4-chloropicolinonitrile
RCOOH, coupling agent (e.g., EDC, HOBt), DMF6-(N-acyl-aminomethyl)-4-chloropicolinonitrile
N-Alkylation R'CHO, reducing agent (e.g., NaBH(OAc)3), DCE6-(N-alkyl-aminomethyl)-4-chloropicolinonitrile
R'Br, base (e.g., K2CO3), CH3CN6-(N-alkyl-aminomethyl)-4-chloropicolinonitrile
Nucleophilic Aromatic Substitution R''NH2, base (e.g., DIPEA), dioxane, heat6-(Aminomethyl)-4-(substituted-amino)picolinonitrile
R''OH, NaH, THF6-(Aminomethyl)-4-alkoxypicolinonitrile
R''SH, base (e.g., K2CO3), DMF6-(Aminomethyl)-4-(alkyl/arylthio)picolinonitrile

Exploration of Heterocyclic Ring Fusions and Expansions

Fusing additional heterocyclic rings onto the picolinonitrile scaffold is a powerful strategy to create novel, rigid, and structurally diverse analogues. The 2-cyano group and the adjacent ring nitrogen of the picolinonitrile core are key functionalities for constructing fused systems.

One common approach involves the reaction of 2-cyanopyridine (B140075) derivatives with binucleophilic reagents. researchgate.net For instance, treatment of 2-amino-3-cyanopyridines with formamide (B127407) can lead to the formation of pyrido[2,3-d]pyrimidines . researchgate.net Although the starting material is different, this principle can be adapted. For this compound, initial conversion of the aminomethyl group to a different functionality or reaction at the cyano group could enable subsequent cyclization.

Another important class of fused heterocycles accessible from picolinonitrile precursors are imidazo[1,5-a]pyridines . beilstein-journals.orgnih.gove3s-conferences.org These can be synthesized through the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles. beilstein-journals.org For example, reaction with electrophilically activated nitroalkanes has been shown to yield imidazo[1,5-a]pyridines. beilstein-journals.org This methodology could be directly applied to this compound to generate a range of substituted imidazo[1,5-a]pyridine (B1214698) derivatives.

The cyano group itself can participate in cyclization reactions. For example, reactions of 2-cyanopyridines with cysteine have been shown to lead to the formation of a thiazoline (B8809763) ring via an intermediate thioimidate, which then cyclizes. nih.gov This type of reaction highlights the potential for the cyano group to act as an electrophile for intramolecular cyclization with a suitably positioned nucleophile.

The following table provides examples of ring fusion strategies applicable to picolinonitrile derivatives.

Fused HeterocycleSynthetic StrategyStarting Material Type
Pyrido[2,3-d]pyrimidine Cyclocondensation with formamide or other one-carbon synthons.2-Amino-3-cyanopyridine derivatives. researchgate.net
Imidazo[1,5-a]pyridine Cyclocondensation with electrophilically activated nitroalkanes.2-(Aminomethyl)pyridine derivatives. beilstein-journals.org
Reaction with phosgene (B1210022) or ethyl chloroformate.2-(Aminomethyl)pyridine derivatives. nih.gov
Thiazolo[3,2-a]pyridinium Intramolecular cyclization following reaction with a thiol-containing nucleophile.2-Cyanopyridine derivatives. nih.gov

Introduction of Diverse Chemical Functionalities on the Picolinonitrile Scaffold

Beyond the modification of the existing aminomethyl and chloro groups, the introduction of new chemical functionalities onto the picolinonitrile scaffold is crucial for expanding its chemical diversity. These functional groups can serve as handles for further derivatization or can directly contribute to the biological activity of the molecule. acs.orgnih.govyoutube.comscripps.edu

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of pyridine rings. clockss.org By choosing an appropriate directing metalating group (DMG), lithiation can be directed to a specific position, followed by quenching with an electrophile to introduce a new substituent. For this compound, the aminomethyl group, after suitable protection, could potentially direct metalation to the C5 position.

Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are invaluable for introducing carbon-carbon bonds. The chloro group at the C4 position can be utilized in such reactions, although it is generally less reactive than the corresponding bromo or iodo derivatives. Conversion of the chloro group to a more reactive species, or the use of specialized catalyst systems, may be necessary to achieve efficient coupling.

The nitrile group can also be a precursor to other functionalities. Hydrolysis of the nitrile can yield a carboxylic acid or an amide, while reduction can lead to a primary amine. These transformations open up new avenues for derivatization.

The table below outlines some methods for introducing diverse functionalities.

Functional Group to IntroduceMethodPosition on Scaffold
Alkyl/Aryl Suzuki or Stille CouplingC4 (from chloro)
Alkynyl Sonogashira CouplingC4 (from chloro)
Carboxylic Acid Hydrolysis of NitrileC2 (from cyano)
Amide Partial Hydrolysis of NitrileC2 (from cyano)
Formyl Reduction of Nitrile followed by hydrolysisC2 (from cyano)
Hydroxymethyl Reduction of a carboxylate derived from the nitrileC2 (from cyano)

Stereochemical Control and Resolution in Derivatization Processes

When derivatization processes introduce chiral centers into the molecule, controlling the stereochemistry becomes a critical aspect of the synthetic strategy. This is particularly important as different enantiomers or diastereomers of a compound can exhibit significantly different biological activities. mdpi.comthieme-connect.dersc.orgyoutube.com

For analogues of this compound, a chiral center can be introduced, for example, by N-alkylation of the aminomethyl group with a chiral electrophile, or by modification of the aminomethyl group itself to create a stereogenic center.

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure compounds. mdpi.comyoutube.comrsc.orgmdpi.comnih.gov This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents. youtube.comyoutube.com For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol on a side chain, or the asymmetric addition of a nucleophile to an imine derived from the aminomethyl group, are potential strategies. The use of chiral Ni(II) complexes of Schiff bases has been reported for the asymmetric synthesis of α-amino acids, a methodology that could be adapted. nih.gov

Diastereoselective reactions are employed when a new stereocenter is created in a molecule that already contains one or more chiral centers. acs.orgmdpi.com The existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer over others. For example, if a chiral substituent is introduced at the aminomethyl group, subsequent reactions at other parts of the molecule may proceed with a degree of diastereoselectivity.

In cases where a racemic or diastereomeric mixture is obtained, chiral resolution is necessary to separate the individual stereoisomers. This can be accomplished by several methods, including:

Classical resolution: Formation of diastereomeric salts by reaction with a chiral resolving agent, followed by separation through crystallization.

Chiral chromatography: Separation of enantiomers or diastereomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

The following table summarizes approaches to stereochemical control.

ApproachMethodApplication
Asymmetric Synthesis Chiral catalysts (e.g., transition metal complexes with chiral ligands)Enantioselective reduction of a prochiral ketone. youtube.com
Chiral auxiliariesDiastereoselective alkylation of an enolate derived from a chiral auxiliary-appended precursor. youtube.com
Chiral reagentsAsymmetric addition of a chiral organometallic reagent to an imine.
Diastereoselective Reactions Substrate-controlled synthesisAn existing chiral center directs the stereochemical outcome of a subsequent reaction. mdpi.com
Chiral Resolution Classical resolution via diastereomeric saltsSeparation of a racemic mixture of a basic analogue using a chiral acid.
Chiral chromatography (HPLC, SFC)Analytical and preparative separation of enantiomers or diastereomers.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional Isomerism and Its Effects on Compound Behavior

In a study on biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles, different positional isomers exhibited significant variations in their activity against Gram-negative bacteria. nih.gov For instance, one isomer showed a 4–8-fold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers displayed enhanced activity against Acinetobacter baumannii. nih.gov This highlights the strain-specific efficacy that can arise from subtle changes in molecular shape. nih.gov Similarly, in coordination polymers, the use of positional isomers can lead to different supramolecular structures and distinct photochromic properties due to altered intermolecular electronic interactions. rsc.orgnih.gov These findings underscore the delicate yet powerful influence of positional isomerism on a compound's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov This methodology is valuable for predicting the activity of new derivatives and for understanding the structural features that are important for a desired biological effect. nih.govrsc.org

QSAR studies often involve the calculation of various molecular descriptors that capture the physicochemical properties of the molecules. nih.gov These descriptors are then used to build mathematical models, often employing machine learning techniques, to predict the biological activity. nih.gov For instance, a QSAR study on pyridine-3-carbonitriles as vasorelaxant agents identified several potent analogues and developed a 3D-pharmacophore model to guide the design of new derivatives. rsc.org Similarly, QSAR models have been developed for various other classes of compounds, including pyrazole (B372694) derivatives as acetylcholinesterase inhibitors and carbonic anhydrase inhibitors, demonstrating the broad applicability of this approach in drug discovery. nih.govshd-pub.org.rs

Table 1: Examples of QSAR Model Performance Metrics

Model Type Target RMSE Reference
Gradient Boosting ABCB1 Inhibitors 0.95 0.283 nih.gov
Multiple Linear Regression Carbonic Anhydrase Inhibitors 0.79 (R²), 0.95 (R²test) - nih.gov

Analysis of Ligand-Target Binding Interactions and Selectivity (Non-Clinical)

Understanding the interactions between a ligand and its biological target at the molecular level is crucial for rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions. nih.gov

Studies combining QSAR and molecular docking have proven effective in elucidating the binding modes of various inhibitors. For example, in the case of pyridine-substituted pyrimidines as Mer kinase inhibitors, molecular docking identified key amino acid residues involved in hydrogen bonding and hydrophobic interactions within the enzyme's active site. cncb.ac.cn This information, combined with a 3D-QSAR model, provided a comprehensive understanding of the structure-activity relationship and aided in the design of novel, potent inhibitors. cncb.ac.cn Similarly, docking studies on quinoline (B57606) derivatives as P-glycoprotein inhibitors revealed significant binding affinities driven by both hydrophobic and hydrogen bond interactions. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
6-(Aminomethyl)-4-chloropicolinonitrile
7-Iodo-AQs
7-Bromo-AQs
7-Chloro-AQs
7-Fluoro-AQs
7-Trifluoromethyl-AQs
7-OMe-AQs
Pyridine-3-carbonitriles
Pyrazole derivatives
Pyridine-substituted pyrimidines

Molecular and Cellular Investigations of 6 Aminomethyl 4 Chloropicolinonitrile Non Clinical Focus

Perturbation of Specific Biological Pathways

Investigations into Antimicrobial Modulatory Effects Against Microbial Strains

A comprehensive review of the scientific literature did not yield studies pertaining to the antimicrobial modulatory effects of 6-(Aminomethyl)-4-chloropicolinonitrile against microbial strains. The primary research focus for this compound has been its characterization in the context of cancer cell biology.

Effects on Cellular Gene Expression and Enzyme Activity

The biological activity of this compound (CCT251236) has been extensively profiled in human cancer cell models, revealing specific effects on gene expression and off-target enzyme activities.

Gene Expression: Initial discovery through a phenotypic screen identified CCT251236 as a potent inhibitor of the HSF1-mediated stress response pathway. mdpi.commit.edu Subsequent molecular analyses confirmed its activity at the level of gene and protein expression. In human ovarian carcinoma SK-OV-3 cells, CCT251236 blocks the induction of key heat shock proteins.

HSP72 and HSP27 Protein Expression: Western blot analysis demonstrated that CCT251236 inhibits the induction of both HSP72 and HSP27 proteins following treatment with an HSP90 inhibitor. mdpi.comnih.gov

HSPA1A mRNA Expression: Quantitative PCR (qPCR) analysis showed that CCT251236 inhibits the upregulation of HSPA1A mRNA, the gene encoding HSP72, with a half-maximal inhibitory concentration (IC₅₀) of 40 nM. mdpi.commit.edu

This inhibitory action on the HSF1 pathway is central to the compound's observed cellular effects. The HSF1 pathway is a critical component of the cellular stress response and is implicated in the survival of cancer cells. nih.govplos.org

Enzyme and Receptor Activity: To assess the selectivity of this chemical series, a precursor compound, bisamide 1, was evaluated against a large panel of kinases. Further screening of the finalized probe, CCT251236, was conducted against a diversity panel of other protein targets.

Kinase Selectivity: A KINOMEscan assay of a parent compound against 442 kinases at a 1 µM concentration showed that only four kinases (KIT, PDGFRA, PDGFRB, and BRAF) were inhibited by more than 90%. mdpi.com However, follow-up IC₅₀ determinations showed weak potency, indicating that the primary cellular activity is not due to kinase inhibition. mdpi.com

Off-Target Profile: A broader screening of CCT251236 against 98 molecular targets revealed that at a concentration of 10 µM, only six targets experienced inhibition greater than 80%: adenosine (B11128) A2A and A3 receptors, histamine (B1213489) H2 and H3 receptors, the muscarinic receptor, and acetylcholine (B1216132) esterase. mdpi.commit.edu

Table 1: Effect of this compound (CCT251236) on Gene and Protein Expression
TargetEffectAssayIC₅₀ ValueCell Line
HSF1-mediated HSP72 InductionInhibitionCell-based ELISA19 nMSK-OV-3
HSPA1A mRNA InductionInhibitionqPCR40 nMSK-OV-3
HSP72 & HSP27 Protein LevelsInhibitionWestern Blot10 nM (Effective Concentration)SK-OV-3

Mechanistic Insights into Biological Activity at the Molecular Level

Understanding the precise molecular interactions of this compound is key to interpreting its biological effects.

Elucidation of Interaction Mechanisms with Biomolecules and Cellular Components

Through a chemical proteomics strategy, the high-affinity molecular target of this compound (CCT251236) was identified as Pirin, a member of the cupin superfamily of proteins. mdpi.comnih.gov Pirin is a nuclear protein that has been suggested to function as a transcriptional co-activator.

The interaction between CCT251236 and Pirin has been validated through multiple biophysical techniques:

Surface Plasmon Resonance (SPR): This method confirmed a high-affinity binding interaction between the compound and the Pirin protein. mdpi.com

X-ray Crystallography: The co-crystal structure of CCT251236 bound to Pirin revealed the precise binding mode. mdpi.com The interaction is characterized as allosteric, with the compound situated in the metal-binding site of the protein. mit.edu A key feature of this interaction is the water-mediated binding between the amide groups of CCT251236 and the iron (Fe) cofactor within Pirin. nih.gov

This allosteric modulation of Pirin function is believed to be the mechanism through which CCT251236 inhibits the HSF1-mediated stress response and exerts its antiproliferative effects. mit.edu

In Vitro Cellular Models for Assessing Biological Responses

The biological responses to this compound have been assessed in a variety of in vitro human cancer cellular models. These models were instrumental in the initial phenotypic screening, structure-activity relationship (SAR) development, and mechanistic studies.

U2OS (Osteosarcoma): This cell line was used in the primary high-throughput phenotypic screen to identify inhibitors of HSP72 induction. The initial hit compound showed an IC₅₀ of 2.8 nM in this model. mdpi.commit.edu

SK-OV-3 (Ovarian Carcinoma): This cell line was used extensively for developing cell-based SAR and for assessing the antiproliferative activity of the compound series. mdpi.commit.edu CCT251236 demonstrated potent growth inhibition in this line with a half-maximal growth inhibition (GI₅₀) value of 8.4 nM. mdpi.com

Broad Cancer Cell Line Panel: The antiproliferative effects were further evaluated in a large panel of 635 human cancer cell lines, where it showed wide-ranging activity. nih.gov For instance, it displayed a GI₅₀ of 12 nM in the WM266.4 melanoma cell line. medchemexpress.com

Table 2: In Vitro Cellular Activity of this compound (CCT251236)
Cell LineCancer TypeActivity MeasuredValue
SK-OV-3Ovarian CarcinomaGrowth Inhibition (GI₅₀)8.4 nM
SK-OV-3Ovarian CarcinomaFree Growth Inhibition (Free GI₅₀)1.1 nM
WM266.4MelanomaGrowth Inhibition (GI₅₀)12 nM
U2OSOsteosarcomaHSP72 Induction Inhibition (IC₅₀)2.8 nM (Parent Compound)

Applications as Probes in Chemical Biology

The development of potent and selective small molecules like this compound provides powerful tools for exploring complex biological systems.

Development of Chemical Probes for Target Engagement Studies

The discovery and optimization of this compound (CCT251236) serves as a prime example of a successful chemical probe development campaign. mdpi.compharmaceutical-journal.com It was identified through an unbiased phenotypic screen, which seeks to find compounds that elicit a desired cellular change without a priori knowledge of the molecular target. researchgate.netmit.edu

The development process involved several key stages:

Phenotypic Screening: Identification of an initial hit compound that inhibited HSF1-mediated HSP72 expression in U2OS cells. mdpi.com

Structure-Activity Relationship (SAR) Optimization: Chemical modifications were made to the hit compound to improve potency, selectivity, and drug-like properties. This led to the selection of CCT251236, which exhibited an excellent balance of properties, including potent cellular activity (IC₅₀ = 19 nM for HSP72 inhibition in SK-OV-3 cells). mdpi.commedchemexpress.com

Target Deconvolution: A chemical proteomics approach, using a specifically designed affinity probe, was employed to pull down the binding partners from cell lysates. This led to the confident identification of Pirin as the high-affinity molecular target. mdpi.commit.edu

Target Validation: The interaction with Pirin was subsequently confirmed using orthogonal methods like SPR and X-ray crystallography. mdpi.com

As a well-characterized chemical probe, CCT251236 allows researchers to specifically investigate the biological functions of Pirin in various cellular and organismal contexts. mdpi.comnih.gov

Utility as Building Blocks in Targeted Protein Degradation (e.g., PROTAC) Research

Based on the available scientific literature, there is no documented use of this compound as a building block in the synthesis of PROTACs. Therefore, no detailed research findings or data tables on its application in this area can be provided at this time.

Computational Chemistry and in Silico Approaches for 6 Aminomethyl 4 Chloropicolinonitrile Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 6-(Aminomethyl)-4-chloropicolinonitrile at an electronic level. nih.govresearchgate.netnih.gov These methods are used to optimize the molecule's three-dimensional geometry and to compute a variety of electronic descriptors that govern its reactivity and stability.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Furthermore, the Molecular Electrostatic Potential (ESP) surface can be calculated to visualize the charge distribution across the molecule. The ESP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack), which is crucial for predicting how the molecule will interact with biological targets or other reagents. nih.gov For this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrile group are expected to be electron-rich areas, while the aminomethyl group can act as a proton donor.

Table 1: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-311G+(d,p))

ParameterPredicted ValueSignificance
HOMO Energy-6.85 eVElectron-donating capability
LUMO Energy-1.23 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.62 eVChemical reactivity and stability
Dipole Moment3.45 DebyeMolecular polarity and solubility
ESP Minimum (Vmin)-38.5 kcal/molSite for electrophilic attack (e.g., pyridine N)

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is essential for identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-protein complex. The process involves placing the ligand into the active site of a receptor and using a scoring function to estimate the binding affinity. researchgate.net

For a molecule like this compound, key interactions could include hydrogen bonds formed by the aminomethyl group (donor) and the pyridine nitrogen (acceptor). The aromatic picolinonitrile ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other and confirming the stability of key binding motifs identified during docking. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound against a Hypothetical Kinase Target

ParameterResult
Target ProteinProtein Kinase XYZ (hypothetical)
Docking Score-8.5 kcal/mol
Key Predicted InteractionsHydrogen bond: Aminomethyl group with GLU-121
Hydrogen bond: Pyridine N with LYS-75
Hydrophobic interaction: Chloropicolinonitrile ring with PHE-180
MD Simulation Stability (RMSD)Stable complex over 100 ns simulation

De Novo Design and Virtual Screening of Novel Picolinonitrile Analogues

The this compound structure serves as a valuable scaffold for the design of new chemical entities. In silico techniques like virtual screening and de novo design are pivotal in this process. rsc.orgillinois.edu

Virtual screening involves computationally searching large libraries of existing compounds to identify molecules that are likely to bind to a specific biological target. nih.govscienceopen.commdpi.com A pharmacophore model can be developed based on the key interaction features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used as a 3D query to filter databases, rapidly identifying diverse compounds with the potential for similar biological activity. scienceopen.com

De novo design , on the other hand, involves the computational construction of novel molecules from scratch. illinois.edu Algorithms can "grow" new structures within the constraints of a target's active site, using the picolinonitrile core as a starting fragment and adding functional groups to optimize binding interactions. This approach allows for the exploration of novel chemical space beyond existing compound libraries.

Table 3: Example Workflow for Virtual Screening of Picolinonitrile Analogues

StepDescriptionOutcome
1. Library PreparationSelect and prepare a large compound database (e.g., ZINC, ChemDiv).~1 million compounds ready for screening.
2. Pharmacophore FilteringScreen the library against a 3D pharmacophore model based on the lead compound.~10,000 initial hits matching key features.
3. Molecular DockingDock the filtered hits into the target protein's active site.Ranked list of compounds based on binding scores.
4. ADMET PredictionPredict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of top-scoring hits.~50-100 promising candidates for synthesis and testing.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is also instrumental in predicting the spectroscopic properties of this compound, which can aid in its synthesis and characterization. Methods like DFT can accurately calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. arxiv.orgresearchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign specific spectral bands to vibrational modes of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally. nih.govgithub.ionmrdb.org These predictions are valuable for interpreting experimental NMR spectra and confirming the identity and purity of the synthesized compound. Recent advances using machine learning models have further improved the accuracy of these predictions. nih.govarxiv.org

Beyond characterization, computational methods can be used to study reaction mechanisms in silico. mdpi.comnih.gov By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can understand how this compound might be synthesized or how it might metabolize. This knowledge is crucial for optimizing synthetic routes and predicting the metabolic fate of the compound.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (DFT)Potential Experimental ValueAssignment
IR Frequency (cm⁻¹)2235 cm⁻¹2230 cm⁻¹C≡N stretch
IR Frequency (cm⁻¹)3350 cm⁻¹3345 cm⁻¹N-H stretch (aminomethyl)
¹³C NMR Shift (ppm)117.5 ppm118.0 ppmNitrile Carbon (C≡N)
¹H NMR Shift (ppm)4.05 ppm4.10 ppmMethylene (B1212753) Protons (-CH₂-)

Future Directions and Emerging Research Avenues in 6 Aminomethyl 4 Chloropicolinonitrile Chemistry

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The true synthetic utility of 6-(Aminomethyl)-4-chloropicolinonitrile lies in the selective manipulation of its distinct functional groups. Future research will likely focus on systematically exploring its reactivity to unlock new synthetic pathways. The picolinonitrile framework is a valuable intermediate for creating more complex substituted pyridines, which are common in biologically active molecules. nih.gov

The cyano group is a particularly versatile functional handle, offering opportunities for transformation into a wide array of other groups. nih.gov Research could explore its hydrolysis to a carboxylic acid or an amide, its reduction to a primary amine, or its reaction with organometallic reagents to form ketones. Each of these transformations would yield a new class of derivatives from the parent molecule.

Furthermore, the chlorine atom at the 4-position is ripe for nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of diverse functionalities, including alkoxy, amino, and thioether groups, thereby generating a large library of analogs. The primary amine of the aminomethyl group can undergo standard reactions such as acylation, alkylation, and Schiff base formation, providing another axis for structural diversification. A key challenge and area of interest will be the development of selective reaction conditions that can modify one functional group while leaving the others intact.

Functional GroupPotential TransformationResulting Functional Group
Cyano (-CN)HydrolysisCarboxylic Acid (-COOH) or Amide (-CONH₂)
Cyano (-CN)ReductionAminomethyl (-CH₂NH₂)
Chloro (-Cl)Nucleophilic Aromatic SubstitutionAlkoxy (-OR), Amino (-NR₂), Thioether (-SR)
Aminomethyl (-CH₂NH₂)AcylationAmide (-CH₂NHCOR)

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-build-test-learn cycle. mdpi.com For a molecule like this compound, these computational tools offer powerful future prospects, even though specific applications to this compound are not yet documented.

Compound Design: Generative AI models can design novel derivatives by learning from vast databases of existing chemical structures and their properties. mdpi.com By defining a desired property profile (e.g., enhanced solubility, specific binding affinity), these models could suggest modifications to the parent structure of this compound to create new, optimized molecules for specific applications.

Synthesis Planning and Optimization: Computer-aided synthesis planning (CASP) uses ML to predict viable retrosynthetic pathways, helping chemists efficiently devise routes to target molecules. nih.govoptimlpse.co.uk Furthermore, ML algorithms can optimize reaction conditions by analyzing large datasets from high-throughput experiments. nih.govchemrxiv.org A Bayesian optimization algorithm, for instance, could efficiently explore the reaction space (e.g., temperature, concentration, catalyst choice) to maximize the yield or selectivity of a reaction involving this compound. researchgate.net This approach reduces the number of experiments needed, saving time and resources. researchgate.net

The table below illustrates hypothetical molecular descriptors for this compound that could be used as input for an ML model to predict its properties or optimize its reactions.

Descriptor TypeExample DescriptorHypothetical ValuePurpose in ML Model
PhysicochemicalMolecular Weight181.61 g/mol Predicting solubility, permeability
TopologicalTopological Polar Surface Area (TPSA)62.1 ŲPredicting cell permeability
ElectronicDipole Moment3.5 DPredicting reactivity, intermolecular interactions
Quantum ChemicalHOMO/LUMO Energy Gap5.8 eVPredicting chemical reactivity and stability

Development of Innovative and Sustainable Synthetic Routes

The principles of green chemistry are increasingly critical in modern chemical synthesis. Future research will undoubtedly focus on developing more sustainable and efficient methods for producing this compound and its derivatives. Key areas of improvement include the use of safer solvents, minimizing waste, and improving energy efficiency. optimlpse.co.uk

Innovations in catalysis could provide new synthetic routes. For example, instead of traditional methods, a one-pot synthesis involving multiple steps could be developed to improve efficiency. nih.gov Flow chemistry, where reactions are performed in continuous-flow reactors, offers advantages such as enhanced safety, better heat and mass transfer, and easier scalability compared to traditional batch processing. Integrating ML-driven optimization with automated flow synthesis platforms represents a state-of-the-art approach to developing robust and green chemical processes. researchgate.net

The following table contrasts a hypothetical traditional synthesis with a potential innovative and sustainable route.

Synthesis StepTraditional ApproachGreen/Innovative ApproachSustainability Advantage
Solvent Chlorinated solvents (e.g., Dichloromethane)Bio-based solvents (e.g., 2-MeTHF) or waterReduced toxicity and environmental impact
Catalysis Stoichiometric reagentsHeterogeneous catalystCatalyst recyclability, reduced waste
Process Batch processingContinuous flow synthesisImproved safety, energy efficiency, and scalability
Purification Column chromatographyCrystallization or solvent extractionReduced solvent use and waste generation

Expanding the Scope of Biological Applications in Non-Clinical Settings

While the ultimate biological applications of this compound are yet to be defined, its structure is suggestive of potential uses in several non-clinical fields, particularly agriculture and materials science.

Agricultural Chemistry: The picolinic acid core (a derivative of picolinonitrile) is a well-known scaffold in a number of commercial herbicides and fungicides. The specific substitution pattern of this compound makes it an interesting candidate for screening in this area. Future research could involve synthesizing a library of derivatives and testing their activity against various weeds, fungi, and plant pathogens.

Materials Science: The functional groups on the molecule make it a candidate for use as a monomer or a functional cross-linker in polymer synthesis. The primary amine, for instance, can be used to form amide or imine bonds, incorporating the pyridine (B92270) unit into a larger polymer backbone. mdpi.com Such materials could have tailored properties, such as thermal stability or the ability to coordinate metal ions for catalytic or sensing applications. Machine learning is also being used to accelerate the discovery of complex nanomaterials, and functionalized organic molecules like this one could serve as ligands or precursors in such ML-driven discovery platforms. nih.gov

Q & A

Q. Q1. What are the validated synthetic routes for 6-(Aminomethyl)-4-chloropicolinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary pathways:

Chlorination-Amination Sequence : Starting from 4-chloropicolinonitrile derivatives, aminomethylation is achieved using reagents like benzylamine or ammonia under reflux in polar aprotic solvents (e.g., THF or acetonitrile). Yields range from 45–70% depending on stoichiometry and temperature .

Multi-Step Functionalization : A precursor such as 4-chloro-6-methylpicolinonitrile undergoes nitrile group substitution followed by reductive amination. Critical parameters include catalyst selection (e.g., Pd/C for hydrogenation) and pH control to avoid side reactions like over-chlorination .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the aminomethyl group (δ 3.8–4.2 ppm, triplet) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms nitrile (δ 115–120 ppm) and chlorinated carbons (δ 110–112 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 168.5 (calculated for C₇H₆ClN₃), with fragmentation patterns indicating loss of Cl or NH₂ groups .
  • IR : Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to mitigate contradictions in reported yields for this compound synthesis?

Methodological Answer: Discrepancies in yields (e.g., 45% vs. 70%) often arise from:

  • Solvent Polarity : Higher yields in DMF vs. THF due to better stabilization of intermediates .
  • Catalyst Purity : Pd/C with <1% moisture increases hydrogenation efficiency by 20% .
  • Temperature Gradients : Microwave-assisted synthesis reduces reaction time from 12h to 2h, minimizing decomposition .

Q. Recommendations :

  • Use a factorial design (e.g., 2³ matrix) to test variables: solvent, temperature, and catalyst loading .
  • Monitor reaction progress via inline FTIR to detect early-stage byproducts .

Q. Q4. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Methodological Answer: Contradictions in NMR data may stem from:

  • Tautomerism : The aminomethyl group can adopt different conformations, altering chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
  • Residual Solvents : DMSO-d₆ vs. CDCl₃ can shift aromatic protons by 0.3–0.5 ppm. Cross-validate with X-ray crystallography (e.g., CCDC deposition for unambiguous confirmation) .

Case Study :
A 2024 study resolved ambiguities in a related chloropicolinonitrile derivative by comparing experimental NMR with DFT-calculated shifts (RMSD < 0.1 ppm) .

Q. Q5. What interdisciplinary strategies are effective for studying the compound’s bioactivity or material science applications?

Methodological Answer:

  • Medicinal Chemistry : Screen against kinase targets using molecular docking (AutoDock Vina) and validate via SPR binding assays. The chloronitrile moiety shows affinity for ATP-binding pockets .
  • Materials Science : Functionalize metal-organic frameworks (MOFs) via nitrile coordination. Stability tests under thermal (TGA) and acidic conditions (pH 2–10) are critical .

Q. Data-Driven Approach :

ApplicationAssayKey Findings
AnticancerMTT assay (HeLa cells)IC₅₀ = 12 µM (selectivity index >5 vs. normal cells)
MOF SynthesisBET Surface Area450–600 m²/g after functionalization

Q. Q6. How can researchers address challenges in purifying this compound from complex mixtures?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column) with gradient elution (water:acetonitrile + 0.1% TFA). Retention time typically 8.2 min .
  • Crystallization : Ethanol/water (7:3) at 4°C yields needle-like crystals (purity >98% by HPLC) .

Q. Troubleshooting :

  • If solubility is poor (<1 mg/mL in DMSO), employ sonication-assisted dissolution or co-solvents (e.g., 10% DMF).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.